![molecular formula C11H10O3 B11905626 2-Ethoxy-4H-1-benzopyran-4-one CAS No. 67977-11-1](/img/structure/B11905626.png)
2-Ethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-Ethoxy-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a chromenone core structure with an ethoxy group attached at the second position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One of the common methods for synthesizing chromenone derivatives, including 2-ethoxy-4H-chromen-4-one, is the Pechmann condensation.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid.
Industrial Production Methods:
- Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Types of Reactions:
Oxidation: 2-Ethoxy-4H-chromen-4-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated chromenones.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 4H-1-benzopyran-4-one, including 2-Ethoxy-4H-1-benzopyran-4-one, possess significant anti-inflammatory and analgesic properties. A patent describes various derivatives that have been synthesized and evaluated for their efficacy in treating inflammatory conditions and pain relief. These compounds work by modulating inflammatory pathways and reducing pain perception in preclinical models .
Antimicrobial Activity
The compound has shown promising results against a variety of microbial strains. A study evaluated the antimicrobial activity of several chromanone derivatives, including those derived from this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated substantial zones of inhibition, suggesting effective antimicrobial properties .
Microbial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 33 |
Bacillus subtilis | 15 |
Aspergillus niger | 14 |
Anticancer Potential
This compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in various cancer cell lines. Studies have shown that the compound can modulate the expression of key proteins involved in apoptosis, such as Bax and Bcl-2, leading to increased cancer cell death.
Imaging Agents for Alzheimer’s Disease
Recent research has explored the use of chromanone derivatives as diagnostic imaging agents for Alzheimer's disease. Specifically, certain derivatives have demonstrated high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer’s pathology. This property positions them as potential tools for early diagnosis through imaging techniques .
Compound | Binding Affinity (nM) | Application |
---|---|---|
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 | Imaging beta-amyloid plaques |
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 | Imaging beta-amyloid plaques |
Building Block in Organic Synthesis
This compound serves as an important building block in organic synthesis, particularly in the creation of various heterocyclic compounds. Its unique structure allows it to undergo multiple reactions, facilitating the synthesis of more complex molecules with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-ethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, thereby reducing inflammation.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
2-Ethoxy-4H-chromen-4-one can be compared with other similar compounds in the chromenone family:
Chroman-4-one: Lacks the ethoxy group but shares the core structure.
2-Methoxy-4H-chromen-4-one: Similar structure with a methoxy group instead of an ethoxy group.
4H-Chromene: Lacks the carbonyl group at the fourth position, resulting in different chemical and biological properties.
Uniqueness:
Biological Activity
2-Ethoxy-4H-1-benzopyran-4-one is a heterocyclic compound belonging to the chromenone family, characterized by its chromenone core structure with an ethoxy group at the second position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
The synthesis of this compound can be achieved through several methods:
- Pechmann Condensation : A common method for synthesizing chromenone derivatives.
- Michael Addition : Involves the addition of acrylonitrile to phenols followed by cyclization.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and application in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungi. The disc diffusion method has been employed in several studies to evaluate its effectiveness.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 10 |
Antioxidant Activity
The compound demonstrates antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is vital for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Activity
This compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and interleukins. This mechanism is particularly relevant in chronic inflammatory conditions. Studies have indicated that it can modulate pathways involved in inflammation, making it a candidate for therapeutic applications .
Anticancer Activity
The compound's anticancer effects are notable, with evidence suggesting it induces apoptosis in cancer cells. It modulates the expression of proteins involved in apoptosis, such as Bax and Bcl-2. This property positions this compound as a potential lead compound in cancer therapy .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : Modulates pro-apoptotic and anti-apoptotic protein levels.
- Cytokine Inhibition : Reduces the production of inflammatory cytokines.
- Radical Scavenging : Protects cells from oxidative damage through free radical scavenging.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity against multiple pathogens, confirming its potential as an antimicrobial agent.
- Cancer Cell Line Study : Research involving different cancer cell lines demonstrated significant apoptosis induction when treated with varying concentrations of the compound.
Properties
CAS No. |
67977-11-1 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-ethoxychromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-2-13-11-7-9(12)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
InChI Key |
XXGNFAFHJIAFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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